

structure-activity relationship of Nurr1 agonists

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Compound of Interest

Compound Name: Nurr1 agonist 11

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An In-depth Technical Guide on the Structure-Activity Relationship of Nurr1 Agonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The nuclear receptor related 1 (Nurr1, also known as NR4A2) is a ligand-activated transcription factor critical for the development, maintenance, and survival of midbrain dopaminergic (mDA) neurons.[1] Its dysfunction is linked to the pathology of neurodegenerative diseases, particularly Parkinson's Disease (PD), making it a promising therapeutic target.[2] Although historically considered an orphan receptor with a ligand-independent activation mechanism, recent discoveries have identified small molecules that directly bind to and modulate Nurr1's activity.[3][4] These agonists offer a potential avenue for disease-modifying therapies by enhancing Nurr1's dual functions: promoting the expression of dopaminergic genes and suppressing neuroinflammation.[3][5][6] This guide provides a comprehensive overview of the structure-activity relationships (SAR) for major classes of Nurr1 agonists, details key experimental methodologies for their characterization, and illustrates the core signaling pathways involved.

Nurr1 Structure and Function

Nurr1 belongs to the NR4A subfamily of nuclear receptors, which also includes Nur77 (NR4A1) and Nor1 (NR4A3).[5] Like other nuclear receptors, it has a modular structure consisting of an N-terminal activation function (AF-1) domain, a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD).[7]



The crystal structure of the Nurr1 LBD revealed unique features: it lacks a traditional ligand-binding cavity due to the packing of bulky hydrophobic side chains.[4][8] This led to the initial classification of Nurr1 as a ligand-independent transcription factor. However, subsequent research has shown that ligands can bind to a shallow, hydrophobic surface region on the LBD, including an alternative co-activator binding site, to modulate its transcriptional activity.[9][10] [11] For instance, the endogenous ligand prostaglandin A1 (PGA1) forms a covalent adduct with Cys566 in the LBD, inducing a conformational change in the activation function-2 (AF-2) helix.[11]

Nurr1 is essential for the expression of key genes involved in dopamine synthesis and storage, such as tyrosine hydroxylase (TH), dopamine transporter (DAT), vesicular monoamine transporter 2 (VMAT2), and L-aromatic amino acid decarboxylase (AADC).[2] It can function as a monomer, homodimer, or heterodimer with the retinoid X receptor (RXR) to bind to specific DNA response elements (NBRE or NurRE) in the promoters of its target genes.[5][7]

Key Chemical Scaffolds and Structure-Activity Relationships

The development of Nurr1 agonists has accelerated with the identification of several distinct chemical scaffolds.

4-Amino-7-Chloroquinolines

The antimalarial drugs amodiaquine (AQ) and chloroquine (CQ) were among the first validated direct Nurr1 agonists, identified from a screen of FDA-approved drugs.[3] All initial hits from this screen shared the 4-amino-7-chloroquinoline scaffold, highlighting a critical structure-activity relationship.[3][12] These compounds bind directly to the Nurr1 LBD and enhance its transcriptional activity.[3]



Compound	EC50 (μM)	Binding Affinity (K _I / K _e)	Max Activation	Notes	Reference
Amodiaquine (AQ)	~20	Ki = 246 nM	~15-fold	Binds directly to Nurr1 LBD. Improves behavioral deficits in a 6- OHDA rat model of PD.	[3]
Chloroquine (CQ)	~50	K_i = 88 nM; K_e = 0.27 μ M	~10-fold	Binds directly to Nurr1 LBD.	[3]
Glafenine	-	-	~1.5-fold	Weaker activity compared to AQ and CQ.	[3]
Primaquine	-	-	No activity	Unable to compete for binding with [³H]-CQ, indicating lack of interaction.	[3]

Dihydroxyindole (DHI) Derivatives

The oxidized dopamine metabolite 5,6-dihydroxyindole (DHI) was identified as a potential endogenous ligand that covalently binds to Cys566 of the Nurr1 LBD.[9][13] This discovery provided a natural template for structure-guided agonist design. SAR studies have focused on extending the fragment-like DHI to improve potency and druggability.[9][14]



Compound	EC50 (μM)	Binding Affinity (K _e , μΜ)	Notes	Reference
50	3	0.5	Most active DHI descendant from an in silico screen. Induces TH and VMAT2 expression.	[9][13]
5r	-	3.2	Confirmed Nurr1 agonist.	[9][13]
5v	-	16	Confirmed Nurr1 agonist.	[9][13]
13	3	1.5	Merged compound fusing structural elements of 50 and Amodiaquine. Considerably more potent than AQ.	[9]

Vidofludimus-Derived Scaffolds

A significant breakthrough in achieving high potency came from the discovery that the dihydroorotate dehydrogenase (DHODH) inhibitor, vidofludimus, is a sub-micromolar Nurr1 agonist.[15][16] Systematic optimization of this scaffold led to the development of agonists with nanomolar potency and high selectivity over related NR4A receptors (Nur77, NOR1) and DHODH.[15][17]



Compound	EC50 (μM)	Binding Affinity (Ke, μΜ)	Selectivity	Notes	Reference
Vidofludimus (1)	0.4 ± 0.2	-	Prefers Nurr1 over Nur77 (3.1 μM) and NOR1 (2.9 μM).	[15][16]	
29	0.11 ± 0.05	0.3	>10-fold selectivity for Nurr1 over Nur77 and NOR1.	[15][16]	

The SAR for this class revealed that a propynyl ether motif (29) boosted both potency and efficacy while reducing the original DHODH inhibitory activity.[16]

Scaffold Hopping and Fragment Growing from Amodiaquine

To improve upon the modest potency and known off-target effects of amodiaquine, scaffold hopping and fragment growing strategies have been employed.[18][19] This approach led to the design of novel chemotypes with nanomolar potency and robust cellular target engagement.[19][20]



Compound	EC50 (μM)	Binding Affinity (K _e , μΜ)	Max Activation	Notes	Reference
24	0.035 ± 0.005	0.039 ± 0.009	4.8-fold	Imidazopyridi ne scaffold. SAR showed preference for a 3,4- dichlorophen yl substituent.	[20]
36	0.019 ± 0.002	-	5.6-fold	Optimized from scaffold hopping.	[20]
37	0.007 ± 0.001	0.008 ± 0.001	7.1-fold	Structural fusion of fragments from compounds 24 and 36.	[20]

Experimental Protocols

The identification and characterization of Nurr1 agonists rely on a suite of standardized biochemical and cell-based assays.

Luciferase Reporter Gene Assay

This is the primary method for assessing a compound's ability to activate Nurr1-mediated transcription.

 Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with multiple copies of a Nurr1-specific DNA binding element (e.g., NBRE). Cells are co-transfected with this reporter plasmid and an expression vector for Nurr1 (either fulllength or a Gal4-DBD/Nurr1-LBD fusion). If a compound activates Nurr1, the receptor will



bind to the response element and drive the expression of luciferase, which can be quantified by measuring luminescence after adding a substrate.

Methodology:

- Cell Culture: HEK293 or SH-SY5Y cells are cultured in appropriate media.
- Transfection: Cells are transiently co-transfected with the Nurr1 expression plasmid, the NBRE-luciferase reporter plasmid, and an internal control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) using a lipid-based transfection reagent.[21][22]
- Compound Treatment: After 24 hours, the transfected cells are treated with various concentrations of the test compound or vehicle control (DMSO).
- Lysis and Luminescence Reading: After another 24-48 hours, cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: Firefly luciferase activity is normalized to the internal control's activity. The fold activation relative to the vehicle control is calculated, and EC₅₀ values are determined by plotting the dose-response curve.[3][23]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (K_e), stoichiometry, and thermodynamics of the interaction between a ligand and a protein.

- Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing the target protein (recombinant Nurr1-LBD). An exothermic reaction releases heat, while an endothermic reaction absorbs it.
- Methodology:
 - Protein Preparation: Recombinant Nurr1-LBD is expressed and purified.
 - Sample Preparation: The purified Nurr1-LBD is placed in the sample cell of the calorimeter, and the test compound is loaded into the injection syringe, both in the same buffer.



- Titration: The compound is injected into the protein solution in small, precise aliquots. The heat change after each injection is measured.
- Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (K_e).[9][16]

Quantitative Real-Time PCR (qPCR)

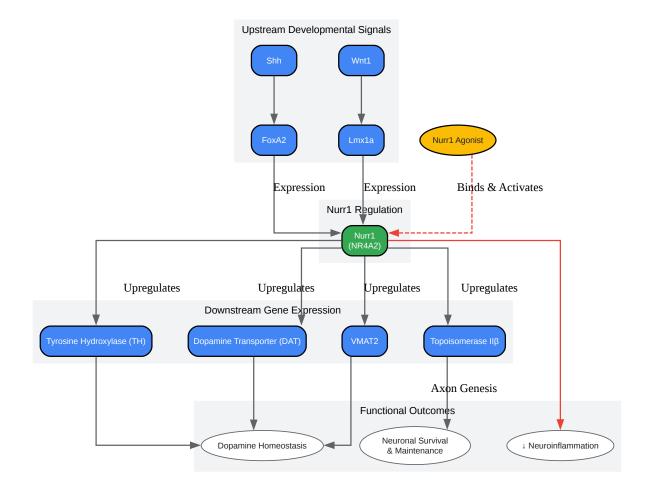
qPCR is used to confirm that agonist treatment leads to the upregulation of endogenous Nurr1 target genes in a relevant cell type (e.g., astrocytes, neuronal cells).

- Principle: This technique measures the amount of a specific mRNA transcript in a sample.
 Increased mRNA levels of genes like TH or VMAT2 after compound treatment indicate cellular target engagement.
- Methodology:
 - Cell Treatment: T98G (astrocyte) or similar cells are treated with the Nurr1 agonist or vehicle for a set period (e.g., 24 hours).[9]
 - RNA Extraction: Total RNA is isolated from the cells.[20]
 - cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
 - PCR Amplification: The cDNA is used as a template in a PCR reaction with primers specific for Nurr1 target genes (TH, VMAT2, etc.) and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye like SYBR Green.[16]
 - Data Analysis: The expression level of the target gene is normalized to the housekeeping gene, and the fold change in expression relative to vehicle-treated cells is calculated using the ΔΔCt method.[9]

Signaling Pathways and Experimental Workflows Nurr1 Signaling in Dopaminergic Neurons



Nurr1 is a key transcription factor in the development and maintenance of mDA neurons. Its expression is controlled by upstream signals like Sonic hedgehog (Shh) and Wnt1.[3] Once activated, Nurr1 regulates a battery of genes essential for the dopaminergic phenotype and also exerts anti-inflammatory effects in glial cells, contributing to neuroprotection.[3][5]





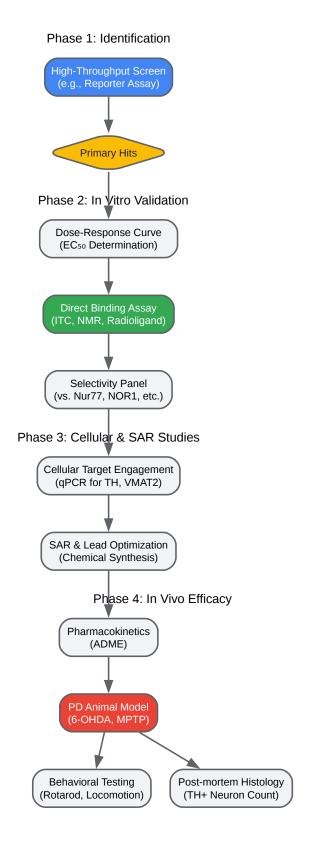
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Caption: Simplified Nurr1 signaling pathway in dopaminergic neuron development and function.

Workflow for Nurr1 Agonist Discovery and Characterization

The process of identifying and validating novel Nurr1 agonists follows a logical progression from high-throughput screening to in vivo testing.





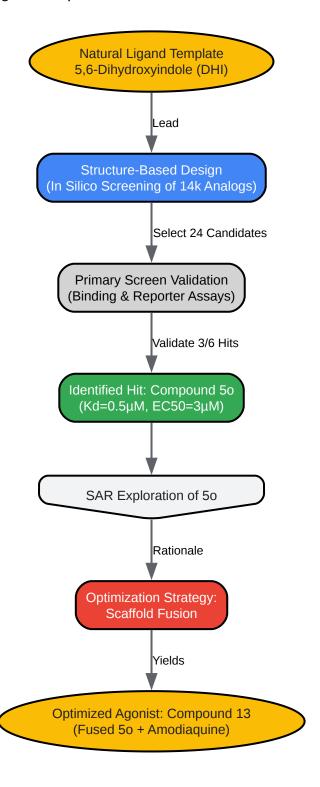
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Caption: Experimental workflow for the discovery and validation of novel Nurr1 agonists.



SAR Logic for DHI-Derived Agonists

The development of DHI derivatives illustrates a clear structure-guided design logic aimed at improving upon a natural ligand template.



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Caption: Logical progression of SAR from a natural ligand to an optimized agonist.

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